1-(2-chlorobenzyl)-N-(1-phenylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide
説明
1-(2-chlorobenzyl)-N-(1-phenylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide (CTPC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTPC belongs to the class of triazole derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical effects.
作用機序
The mechanism of action of 1-(2-chlorobenzyl)-N-(1-phenylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression.
Biochemical and Physiological Effects
This compound has been shown to exert various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
実験室実験の利点と制限
1-(2-chlorobenzyl)-N-(1-phenylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic properties. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 1-(2-chlorobenzyl)-N-(1-phenylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide, including further studies to understand its mechanism of action, the development of new synthesis methods to improve its efficacy and reduce its toxicity, and the investigation of its potential use in the treatment of other diseases, including metabolic disorders and autoimmune diseases. Additionally, the use of this compound in combination with other drugs may be explored to enhance its therapeutic effects.
科学的研究の応用
1-(2-chlorobenzyl)-N-(1-phenylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that this compound exhibits anti-cancer properties by inducing apoptosis and inhibiting tumor cell proliferation. Additionally, this compound has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has also been studied for its potential use in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(1-phenylcyclopropyl)triazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O/c20-16-9-5-4-6-14(16)12-24-13-17(22-23-24)18(25)21-19(10-11-19)15-7-2-1-3-8-15/h1-9,13H,10-12H2,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZVMGJOMAWLOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)C3=CN(N=N3)CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。